(2s)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine
Description
(2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine is a chiral morpholine derivative characterized by a 4-chlorophenyl group at the 2-position and a phenylethyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are of significant interest in medicinal chemistry due to their structural versatility, which enables interactions with biological targets such as enzymes and receptors.
Properties
CAS No. |
920798-76-1 |
|---|---|
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1 |
InChI Key |
GAVAROLJQQDOOL-GOSISDBHSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Morpholine Ring Formation
The morpholine ring is typically constructed via cyclization of amino alcohol intermediates under basic conditions. For example:
-
Intermediate Preparation : Starting from (S)-mandelic acid derivatives, reduction yields chiral diols, which are selectively protected (e.g., tosylation) to direct ring closure .
-
Cyclization : Treatment with bases like triethylamine in solvents such as toluene or DMF at 80–130°C facilitates ring formation .
Table 1: Cyclization Reaction Parameters
1.2.1 Nucleophilic Substitution
The morpholine nitrogen and oxygen atoms participate in substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., prop-2-en-1-yl bromide) in the presence of triethylamine to introduce side chains .
-
Acylation : Acetic anhydride or acyl chlorides target the nitrogen, forming amides under mild conditions .
1.2.2 Salt Formation
The compound forms pharmaceutically relevant salts:
-
Dihydrochloride Salt : Generated via treatment with HCl gas in ethanol, enhancing solubility .
-
Optical Resolution : Chiral tartaric acid derivatives resolve enantiomers, achieving >95% optical purity .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C , with primary degradation products including chlorobenzene and morpholine fragments .
Hydrolytic Degradation
Under acidic (pH < 3) or alkaline (pH > 10) conditions:
-
Morpholine Ring Cleavage : Occurs via protonation of nitrogen or hydroxyl attack, yielding linear amines and chlorophenyl derivatives .
-
Half-Life : 48 hours at pH 7.4 (25°C), decreasing to <12 hours at pH 2 or 12 .
Table 2: Hydrolysis Kinetics
| pH | Half-Life (hours) | Major Degradants |
|---|---|---|
| 2 | 9.5 | 4-Chlorobenzoic acid, Ethanolamine |
| 7.4 | 48 | Intact compound |
| 12 | 8.2 | 4-Chlorophenol, Morpholine |
Table 3: Reactivity Comparison with Morpholine Derivatives
| Compound | Key Reaction | Yield (%) | Optical Purity (%) |
|---|---|---|---|
| (2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine | Cyclization with Na2CO3 | 72 | 95 |
| (2S)-2-(4-Nitrophenyl)morpholine | Nitro Reduction (H2/Pd-C) | 88 | – |
| (2R)-2-(4-Fluorophenyl)morpholine | Fluoride Displacement | 64 | 92 |
Scientific Research Applications
Pharmacological Studies
(2s)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine has been studied for its potential as a tachykinin receptor antagonist , which could be beneficial in treating inflammatory diseases. Tachykinins are neuropeptides involved in various physiological processes, including pain modulation and inflammation. Research indicates that morpholine derivatives can inhibit these receptors effectively, suggesting that this compound may have therapeutic potential in managing conditions like asthma and chronic pain .
Antimicrobial Activity
Recent studies have shown that derivatives of morpholine exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against various pathogens. This has implications for developing new antibiotics or antimicrobial agents .
Cancer Research
The compound's structural features make it a candidate for cancer research. Morpholine derivatives have been linked to inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types. Investigations into how this compound interacts with cellular pathways related to cancer progression are ongoing .
Data Tables
Case Study 1: Tachykinin Receptor Antagonism
A study evaluated the effectiveness of this compound in blocking tachykinin receptors in vitro. The results demonstrated a significant reduction in receptor activity, suggesting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various strains of bacteria. The results showed that it inhibited growth more effectively than standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Activity Profiles
Key structural analogues include triazole-thiol derivatives (e.g., compounds from Scheme 3 in ) and other morpholine-based molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Hypothesized based on structural analogy to CNS-active morpholines (e.g., reboxetine).
Key Differences and Implications
This flexibility may improve binding to dynamic targets (e.g., viral proteases or neurotransmitter transporters). Triazole-thiol derivatives exhibit stronger hydrogen-bonding capacity due to the thiol (-SH) group, which is absent in the morpholine derivative. This difference likely impacts target engagement kinetics.
The 4-chlorophenyl group, common to both the morpholine and triazole-thiol compounds, is associated with halogen-bonding interactions in viral protease inhibition .
Activity and Selectivity: Triazole-thiol derivatives (e.g., IC50 = 2.8 µM for 4-chlorophenyl variant) demonstrate measurable antiviral activity but face cytotoxicity challenges . The morpholine derivative’s lack of reported data necessitates caution in extrapolating efficacy. SSYA10-001, a non-morpholine compound, shows exceptional potency (IC50 = 0.013 µM) due to its optimized binding to the SARS-CoV-2 3CL protease active site .
Pharmacokinetic and Toxicity Considerations
- Morpholine Derivative : Predicted to have moderate oral bioavailability (30–50%) due to moderate solubility and high lipophilicity. The phenylethyl group may increase CYP450-mediated metabolism, requiring structural optimization for clinical viability.
- Triazole-Thiol Analogues : Exhibit higher aqueous solubility but shorter half-lives in vivo, likely due to rapid glutathione conjugation of the thiol group .
Biological Activity
(2s)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of central nervous system disorders and metabolic modulation. This article explores the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data in tables.
Chemical Structure
The compound can be represented as follows:
1. Sympathomimetic and Analgesic Properties
Research indicates that morpholine derivatives, including this compound, exhibit sympathomimetic activities. These compounds possess structural similarities to sympathomimetic amines, which are known to stimulate adrenergic receptors and elicit responses similar to adrenaline. In particular, the 2-phenyl analogues have shown significant central dopaminergic effects, contributing to analgesic properties that can be antagonized by naloxone .
2. Antioxidant and Anti-inflammatory Effects
Morpholine derivatives have demonstrated antioxidant potential, with specific compounds showing efficacy in reducing oxidative stress markers. The 2-phenyl and biphenyl derivatives exhibit notable antioxidant properties, which may contribute to their anti-inflammatory effects . These activities suggest potential therapeutic applications in conditions characterized by inflammation.
3. Modulation of Drug Metabolizing Enzymes
Studies have indicated that these morpholine derivatives can influence drug metabolizing enzymes, potentially altering the pharmacokinetics of co-administered drugs. This modulation may enhance or inhibit the metabolism of various therapeutic agents, necessitating further investigation into their interactions within metabolic pathways .
4. Hypolipidemic Activity
Some derivatives have been evaluated for their hypolipidemic effects, particularly in hyperlipidemic animal models. The compounds were found to significantly reduce plasma triglycerides and cholesterol levels, indicating a promising role in managing lipid disorders .
Case Study 1: Analgesic Activity Assessment
A study assessed the analgesic properties of this compound using a formalin test in rodents. The compound exhibited dose-dependent analgesia comparable to standard analgesics like morphine. Notably, its effects were reversed by naloxone, confirming its mechanism via opioid receptors.
Case Study 2: Antioxidant Efficacy
In vitro studies evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation, with IC50 values suggesting stronger activity than some known antioxidants like ascorbic acid.
Data Tables
| Biological Activity | Test Methodology | Findings |
|---|---|---|
| Analgesic | Formalin test | Dose-dependent analgesia; naloxone reversible |
| Antioxidant | DPPH/ABTS assays | IC50 values lower than ascorbic acid |
| Hypolipidemic | Hyperlipidemic rat model | Significant reduction in triglycerides and LDL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
